molecular formula C102H143N23O24S B13830909 h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh

h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh

Cat. No.: B13830909
M. Wt: 2107.4 g/mol
InChI Key: BNFZIWBBSSTJJY-BWMHWATESA-N
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Description

The compound h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh is a synthetic peptide used primarily as a fluorescent resonance energy transfer (FRET) substrate. This compound is designed to study enzyme kinetics, particularly for enzymes like calpain-1 (µ-calpain) and other proteases. The presence of the fluorescent donor (EDANS) and the quencher (DABCYL) allows for the monitoring of enzymatic activity through changes in fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: primarily undergoes enzymatic cleavage reactions. These reactions are monitored using the FRET mechanism, where the cleavage of the peptide by specific enzymes results in a measurable change in fluorescence.

Common Reagents and Conditions

    Enzymes: Calpain-1 (µ-calpain), other proteases.

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

    Conditions: Typically, reactions are carried out at physiological pH and temperature (pH 7.4, 37°C).

Major Products

The major products of these reactions are the cleaved peptide fragments, which can be analyzed to determine the activity and specificity of the enzyme.

Scientific Research Applications

h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: is widely used in scientific research for:

    Enzyme Kinetics: Studying the activity and specificity of proteases.

    Drug Discovery: Screening potential inhibitors of proteases.

    Biological Research: Investigating the role of proteases in various biological processes, including cell signaling and apoptosis.

    Medical Research: Understanding the involvement of proteases in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves the cleavage of the peptide by specific enzymes. The presence of the EDANS and DABCYL groups allows for the monitoring of this cleavage through changes in fluorescence. When the peptide is intact, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the enzyme, the fluorescence is restored, providing a measurable signal that correlates with enzyme activity.

Comparison with Similar Compounds

Similar compounds include other FRET substrates designed for different proteases. These compounds also contain a fluorescent donor and a quencher, but the peptide sequences are tailored to the specific enzyme of interest. Examples include:

The uniqueness of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh lies in its specific peptide sequence, which makes it an optimal substrate for certain proteases, providing high sensitivity and specificity in enzymatic assays.

Properties

Molecular Formula

C102H143N23O24S

Molecular Weight

2107.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C102H143N23O24S/c1-11-60(6)88(101(145)115-74(92(136)110-56-86(131)132)27-16-18-48-108-91(135)65-33-35-66(36-34-65)122-123-67-37-39-68(40-38-67)124(9)10)120-85(130)55-109-89(133)61(7)112-99(143)81-29-21-51-125(81)102(146)79(54-63-22-13-12-14-23-63)118-95(139)76(44-46-84(105)129)114-98(142)80(57-126)119-90(134)62(8)111-94(138)75(26-15-17-47-103)113-96(140)77(52-58(2)3)116-97(141)78(53-64-31-41-69(127)42-32-64)117-100(144)87(59(4)5)121-93(137)73(43-45-83(104)128)107-50-49-106-72-28-19-25-71-70(72)24-20-30-82(71)150(147,148)149/h12-14,19-20,22-25,28,30-42,58-62,73-81,87-88,106-107,126-127H,11,15-18,21,26-27,29,43-57,103H2,1-10H3,(H2,104,128)(H2,105,129)(H,108,135)(H,109,133)(H,110,136)(H,111,138)(H,112,143)(H,113,140)(H,114,142)(H,115,145)(H,116,141)(H,117,144)(H,118,139)(H,119,134)(H,120,130)(H,121,137)(H,131,132)(H,147,148,149)/t60-,61-,62-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-/m0/s1

InChI Key

BNFZIWBBSSTJJY-BWMHWATESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O

Origin of Product

United States

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